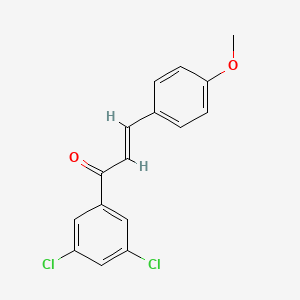

1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

描述

属性

IUPAC Name |

(E)-1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-10H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTKAPQQFIGGME-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Claisen-Schmidt Condensation (Base-Catalyzed Aldol Condensation)

The classical and most commonly employed method for synthesizing 1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves the base-catalyzed condensation of 3,5-dichlorobenzaldehyde with 4-methoxyacetophenone.

Procedure : A mixture of equimolar amounts of 3,5-dichlorobenzaldehyde and 4-methoxyacetophenone is dissolved in ethanol. A catalytic amount of sodium hydroxide solution is added slowly with stirring at room temperature or slightly elevated temperature, typically for 6 hours. The reaction mixture is then poured into ice-cold water, causing the chalcone to precipitate. The solid product is filtered and purified by recrystallization from ethanol.

-

- Solvent: Ethanol (20 mL per 0.01 mol scale)

- Catalyst: Sodium hydroxide (catalytic amount, e.g., 5 mL of solution)

- Temperature: Room temperature

- Time: Approximately 6 hours

- Workup: Precipitation in ice water, filtration, recrystallization

Advantages : Simple, efficient, and yields high purity chalcones suitable for further structural analysis such as X-ray crystallography.

Green Catalytic Methods Using Biomass-Derived Catalysts

Recent advances have introduced eco-friendly catalysts such as banana peel ash (BPA) as heterogeneous base catalysts for the Claisen-Schmidt condensation, offering a green alternative to hazardous bases.

Catalyst Preparation : Banana peels are dried and calcined to obtain banana peel ash, rich in potassium and other metal oxides that act as basic sites.

-

- Substituted acetophenones and aldehydes (1 mmol each) are mixed with 15 mg of banana peel ash catalyst in an oven-dried flask.

- The mixture is stirred at room temperature for 10–24 minutes using a reaction station.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is filtered, washed with distilled water, and the product is dried at 50 °C.

- The catalyst is recoverable and reusable after washing with ethanol and hexane and drying at 100 °C for 4 hours.

-

- Catalyst: Banana peel ash (15 mg per mmol scale)

- Solvent: Solvent-free or minimal solvent conditions

- Temperature: Room temperature

- Time: 10–24 minutes

- Yield: High yields (typically >80%) with short reaction times

Catalyst Composition (typical elemental analysis by Atomic Absorption Spectroscopy and Ion Chromatography):

| Element/Ion | Content in MMPA (Banana Peel Ash) | Content in MCPA (Another BPA sample) |

|---|---|---|

| Sodium (Na) | 0.58% | 0.42% |

| Potassium (K) | 1.60% | 1.48% |

| Calcium (Ca) | 0.42% | 0.38% |

| Magnesium (Mg) | 0.36% | 0.32% |

| Chloride (Cl-) | 3.62 ppm | 4.30 ppm |

| Sulfate (SO4^2-) | 0.063 ppm | 0.351 ppm |

- Advantages : Environmentally benign, mild conditions, catalyst recyclability, and avoidance of hazardous bases.

Palladium-Catalyzed β-Aryl Carbonyl Synthesis from Allyl Alcohols

An alternative synthetic route involves Pd(II)-catalyzed oxidation of allyl alcohols to β-aryl carbonyl compounds, including chalcones.

-

- A mixture of arylboronic acid, Pd(OAc)2, 2,9-dimethyl-1,10-phenanthroline ligand, CuCl, and the corresponding allyl alcohol is dissolved in DMSO.

- The reaction is carried out under air atmosphere (1 atm) at 50 °C for 12 hours.

- The reaction mixture is worked up by extraction and purified by column chromatography to isolate the chalcone derivative.

-

- Catalyst: Pd(OAc)2 (10 mol%), ligand (20 mol%), CuCl (5 mol%)

- Solvent: DMSO

- Temperature: 50 °C

- Time: 12 hours

- Atmosphere: Air (oxidant)

Advantages : Avoids stoichiometric silver oxidants, improved chemoselectivity, and access to β-aryl carbonyl compounds from allyl alcohols.

Detailed Experimental Data for this compound

The compound is typically prepared by the Claisen-Schmidt condensation of 3,5-dichlorobenzaldehyde and 4-methoxyacetophenone under base catalysis.

| Parameter | Data |

|---|---|

| Starting Materials | 3,5-Dichlorobenzaldehyde (1 mmol) |

| 4-Methoxyacetophenone (1 mmol) | |

| Catalyst | Sodium hydroxide (catalytic amount) |

| Solvent | Ethanol |

| Reaction Time | 6 hours |

| Temperature | Room temperature |

| Workup | Precipitation in ice water, filtration, recrystallization |

| Yield | Typically high (>80%) |

| Physical State | Yellow solid |

| Melting Point | Reported ~131 °C (literature) |

Characterization Highlights:

[^1H NMR](pplx://action/followup) (CDCl3, 500 MHz): Signals corresponding to aromatic protons, alkene protons with characteristic coupling constants for trans-configuration (J ~15 Hz), and methoxy group singlet at ~3.8 ppm.

[^13C NMR](pplx://action/followup) (CDCl3, 125 MHz): Signals for carbonyl carbon (~190 ppm), aromatic carbons, and methoxy carbon (~55 ppm).

FT-IR : Strong absorption band near 1660 cm^-1 corresponding to α,β-unsaturated carbonyl stretch.

HRMS : Molecular ion peak consistent with C16H12Cl2O2 molecular formula.

Comparative Summary of Preparation Methods

| Method | Catalyst/Condition | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Claisen-Schmidt (Base catalyzed) | NaOH (catalytic) | Ethanol | RT | ~6 hours | >80 | Conventional, simple |

| Banana Peel Ash Catalysis | Banana peel ash (15 mg) | Solvent-free/Minimal | RT | 10-24 min | >80 | Green, recyclable catalyst |

| Pd(II)-Catalyzed Oxidation | Pd(OAc)2 + ligand + CuCl | DMSO | 50 °C | 12 hours | Moderate | Alternative route from allyl alcohols |

Research Findings and Notes

The Claisen-Schmidt condensation remains the most straightforward and widely used method for synthesizing chalcone derivatives including this compound.

Green chemistry approaches using biomass-derived catalysts like banana peel ash have demonstrated rapid reaction times and high yields under mild, solvent-free conditions, with catalyst recyclability confirmed by XRD, SEM, and XPS analyses showing structural stability after multiple cycles.

Pd(II)-catalyzed oxidation offers a chemoselective alternative for β-aryl carbonyl compounds synthesis but requires longer reaction times and specialized reagents.

Comprehensive spectral data (NMR, IR, HRMS) confirm the structure and purity of the synthesized compound across methods, supporting the reliability of these preparation protocols.

化学反应分析

Types of Reactions: 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

**

生物活性

Overview

1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its distinctive structure comprising two phenyl rings linked by a prop-2-en-1-one moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

The compound's chemical formula is . It is synthesized primarily through the Claisen-Schmidt condensation reaction, involving 3,5-dichlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The structural configuration plays a crucial role in its biological activity, with the trans configuration of the double bond being significant for its interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits moderate antimicrobial activity. In particular, it was tested against various bacterial strains and showed promising results, suggesting its potential as a lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines. For instance, it demonstrated significant cytotoxic effects on human leukemia cells with IC50 values ranging from 10 to 20 µM. These effects are believed to be mediated through the generation of reactive oxygen species (ROS), leading to increased cell death .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HL-60 (Leukemia) | 15 | 85 |

| MCF-7 (Breast Cancer) | 18 | 78 |

| A549 (Lung Cancer) | 20 | 70 |

The biological activity of this chalcone derivative is attributed to its ability to interact with various cellular pathways. The α,β-unsaturated carbonyl system is known to facilitate Michael addition reactions with nucleophiles, which can disrupt cellular functions and promote apoptosis in cancer cells. Additionally, its ability to generate ROS contributes to oxidative stress within cells, further enhancing its anticancer efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Leukemia Cells : A study conducted on HL-60 leukemia cells demonstrated that treatment with the compound led to a significant increase in apoptosis markers such as caspase activation and DNA fragmentation. The study concluded that the compound's mechanism involves ROS-mediated pathways .

- Bacterial Infections : Another investigation focused on its antimicrobial properties found that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in treating chronic infections where biofilms are prevalent.

相似化合物的比较

Comparison with Structurally Similar Chalcone Derivatives

Structural and Substituent Variations

Chalcones are characterized by their α,β-unsaturated ketone system. Key structural analogs and their substituent differences are summarized below:

Key Observations :

- Electron Effects : The dichloro compound’s 3,5-Cl₂ groups enhance electrophilicity at the carbonyl, compared to methoxy or hydroxyl analogs, which donate electrons via resonance .

- Positional Isomerism : The 2,6-dichloro analog () shows how chlorine placement affects molecular planarity and steric hindrance .

Physicochemical Properties

Melting points and spectroscopic data highlight substituent-driven trends:

Analysis :

- Methoxy-rich analogs (e.g., a16, a20) exhibit lower melting points than chlorinated derivatives, likely due to reduced crystallinity from bulky OCH₃ groups .

Antimicrobial Effects:

- The 2,6-dichloro analog () demonstrated notable antimicrobial activity against E. coli and S. aureus, attributed to the electron-withdrawing Cl groups enhancing membrane interaction .

- Methoxy-substituted chalcones (e.g., a15–a20) show weaker antimicrobial effects but better solubility, which may improve bioavailability .

Antioxidant Activity:

- Hydroxyl-containing analogs (e.g., 4-hydroxyphenyl derivatives in ) exhibit strong antioxidant activity via radical scavenging, whereas dichloro compounds are less effective due to the absence of phenolic -OH groups .

Computational and Crystallographic Insights

- Quantum Chemical Descriptors : The target compound’s Cl substituents likely result in a lower LUMO energy (increasing electrophilicity) compared to (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (LUMO = -8.723 eV) .

- Crystal Packing: The 3,5-dichloro derivative’s crystal structure (unreported in evidence) can be inferred from analogs. For example, the 4-fluorophenyl chalcone in has a dihedral angle of 7.14°–56.26° between aromatic rings, influencing conjugation and stability . The 2,6-dichloro analog crystallizes in a monoclinic system (P21/c), similar to other chalcones .

常见问题

Q. Basic

- IR spectroscopy : A strong absorption band at ~1650 cm⁻¹ confirms the α,β-unsaturated ketone (C=O stretch). Bands at 1580–1600 cm⁻¹ and 830 cm⁻¹ correspond to C=C (enone) and C-Cl stretches, respectively .

- ¹H NMR : The trans (E)-configuration is confirmed by a doublet at δ 7.6–8.1 ppm (J = 15–16 Hz) for the olefinic protons. Aromatic protons from the 3,5-dichlorophenyl and 4-methoxyphenyl groups appear as distinct multiplets .

- HR-MS : Molecular ion peaks at m/z 320–322 ([M+H]⁺) validate the molecular formula (C₁₆H₁₁Cl₂O₂) .

What crystallographic parameters and software tools are critical for resolving the three-dimensional structure of this compound?

Advanced

Single-crystal X-ray diffraction (XRD) reveals:

- Space group : Monoclinic P2₁/c with Z = 4. Unit cell parameters: a = 11.50 Å, b = 9.92 Å, c = 19.69 Å, β = 94.99° .

- Software : SHELXTL (Bruker AXS) or OLEX2 is used for structure solution and refinement. Hydrogen-bonding networks are analyzed using Mercury or PLATON .

- Key metrics : R-factor < 0.05 and wR₂ < 0.15 indicate high data quality. The E-configuration is confirmed by torsion angles (C1-C2-C3-C4 ≈ 180°) .

How do experimental bond lengths and angles compare with density functional theory (DFT) calculations for this compound?

Advanced

DFT studies (B3LYP/6-311G(d,p)) show excellent agreement with XRD

- C=O bond length : Experimental = 1.22 Å vs. theoretical = 1.24 Å.

- C-Cl bonds : 1.73–1.74 Å (experimental) vs. 1.75 Å (DFT).

- Dihedral angles : The enone system (C1-C2-C3-C4) deviates <2° from coplanarity, supporting conjugation .

Discrepancies in van der Waals radii (e.g., H-bonding distances) are attributed to crystal packing effects not modeled in gas-phase DFT .

What methodologies are employed to assess the antimicrobial or antioxidant activity of this compound, and how do structural modifications influence bioactivity?

Q. Advanced

- Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli (NCCLS guidelines). Chlorine substituents enhance activity by increasing lipophilicity and membrane penetration .

- Antioxidant DPPH assay : IC₅₀ values (10–50 µM) correlate with electron-donating groups (e.g., methoxy) stabilizing radical intermediates .

- SAR studies : Replacement of 4-methoxyphenyl with nitro groups reduces activity due to decreased resonance stabilization .

How do hydrogen-bonding interactions and crystal packing influence the material properties of this compound?

Q. Advanced

- Hydrogen bonds : Intermolecular C-H⋯O interactions (2.40–2.60 Å) form R₂²(8) motifs, stabilizing the crystal lattice .

- Nonlinear optics (NLO) : The non-centrosymmetric packing (space group P2₁) and conjugated π-system result in second harmonic generation (SHG) efficiency ~0.8× urea .

- Thermal stability : Strong H-bonding networks correlate with high melting points (180–185°C) .

What challenges arise in reconciling spectroscopic data with computational models, and how are these resolved?

Q. Advanced

- UV-Vis λₘₐₓ : Experimental λₘₐₓ (320 nm) vs. TD-DFT (315 nm) discrepancies arise from solvent effects (PCM models improve accuracy) .

- NMR chemical shifts : GIAO calculations underestimate aromatic proton shifts by 0.2–0.5 ppm due to crystal field effects .

- Mitigation : Include implicit solvent models (e.g., IEFPCM) and refine basis sets (e.g., 6-311++G(d,p)) for better agreement .

How is the SHELX software suite utilized in refining crystallographic data for this compound?

Q. Advanced

- SHELXL : Refines anisotropic displacement parameters and validates H-atom positions via Fourier difference maps. R-factors are minimized using least-squares convergence .

- SHELXTL : Generates ORTEP diagrams and analyzes intermolecular interactions (e.g., π-π stacking distances ≈ 3.8 Å) .

- Validation : PLATON/CHECKCIF flags unusual bond lengths or angles, ensuring compliance with IUCr standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。